1-[(4-chlorobenzyl)sulfonyl]-N-ethyl-3-piperidinecarboxamide
Overview
Description
1-[(4-chlorobenzyl)sulfonyl]-N-ethyl-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H21ClN2O3S and its molecular weight is 344.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.0961414 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Potential Drug Candidates for Alzheimer’s Disease
A study by Rehman et al. (2018) described the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease. The derivatives were synthesized from 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate. These compounds were evaluated for enzyme inhibition activity against acetylcholinesterase (AChE) and showed potential as new drug candidates with evaluated hemolytic activity (Rehman et al., 2018).
Enantioselective Catalysis
Wang et al. (2006) developed l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, showcasing the importance of the arene sulfonyl group for high enantioselectivity. This study highlights the utility of sulfonyl-containing compounds in catalysis, providing high yields and enantioselectivities for a broad range of substrates (Wang et al., 2006).
Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) explored the anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. One of the synthesized compounds showed significant potential as an inhibitor of acetylcholinesterase, suggesting its utility in the development of antidementia agents (Sugimoto et al., 1990).
Biological Activities of Sulfonyl Hydrazones and Piperidine Derivatives
Karaman et al. (2016) synthesized new sulfonyl hydrazone compounds incorporating piperidine derivatives and evaluated them for antioxidant and anticholinesterase activities. These compounds showed promising biological activities, indicating their potential in medicinal chemistry (Karaman et al., 2016).
Inhibition of Lipid Peroxidation
Braughler et al. (1987) described novel 21-amino steroids, including derivatives related to "1-[(4-chlorobenzyl)sulfonyl]-N-ethyl-3-piperidinecarboxamide," as potent inhibitors of iron-dependent lipid peroxidation. These findings suggest the potential of such compounds in preventing oxidative stress-related damage (Braughler et al., 1987).
Properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-ethylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-2-17-15(19)13-4-3-9-18(10-13)22(20,21)11-12-5-7-14(16)8-6-12/h5-8,13H,2-4,9-11H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGWGZKXWBPRSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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